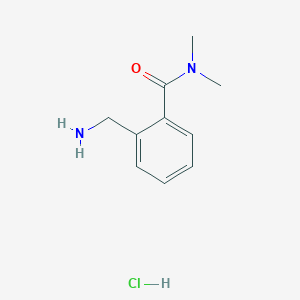

2-(aminomethyl)-N,N-dimethylbenzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(aminomethyl)-N,N-dimethylbenzamide hydrochloride” is a derivative of benzamide, which is an amide derived from benzoic acid. It contains an aminomethyl (a methyl group substituted by an amino group) and dimethyl groups attached to the benzamide .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-dimethylaminoethyl chloride hydrochloride have been synthesized from dimethylethanolamine and thionyl chloride .Chemical Reactions Analysis

Amines, including those that are part of larger organic molecules, can undergo a variety of chemical reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also react with carbonyl compounds to form imines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Amines generally have a strong basic character and can form salts with acids .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The compound has been synthesized and characterized in various studies, focusing on the process conditions, reaction temperatures, and reagents ratio. For instance, Zhang Zho (2014) reported the synthesis of a similar compound, 2-Amino-5-chloro-N,3-dimethylbenzamide, from 7-methylisatin with a high purity rate of 99.6% (Zhang Zho, 2014).

Structural Properties

- Studies on structural properties, such as the barrier to rotation around carbon amino nitrogen bonds in related compounds, have been conducted. Karlsen et al. (2002) investigated the structural properties of N,N-dialkylaminobenzamides and found that barriers were generally lower than for vinyl analogues (Karlsen, Kolsaker, Romming, & Uggerud, 2002).

Chemical Reactions

- Mukaiyama and Yamaguchi (1966) explored the reactions of N,N-dimethylbenzamide diethylmercaptole with various compounds, revealing the formation of α-dimethylaminobenzylidene derivatives and heterocyclic compounds (Mukaiyama & Yamaguchi, 1966).

Improvement in Synthesis Techniques

- Lin Xue (2013) presented improvement approaches for the synthesis of a related compound, 2-amino-5-cyano-N,3-dimethylbenzamide, using alternative reagents and investigating the influence of different factors on the reaction (Lin Xue, 2013).

Pharmacological Potential

- While avoiding specifics on drug use and dosage, it's notable that related compounds have been investigated for potential pharmacological applications. For example, Yung, Lo, and Vohra (1972) synthesized 4-amino-N-(2-(substituted amino)ethyl)-2,6-dimethylbenzamides as potential antiarrhythmic agents (Yung, Lo, & Vohra, 1972).

Intramolecular Hydrogen Bonding

- Fong (1980) studied intramolecular hydrogen bonding in ortho-substituted N,N-dimethylbenzamides, revealing insights into the cyclic hydrogen-bonded structure and its impact on chemical properties (Fong, 1980).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(aminomethyl)-N,N-dimethylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-12(2)10(13)9-6-4-3-5-8(9)7-11;/h3-6H,7,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLKCADQBDYHEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2613644.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2613651.png)

![1-[(3-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B2613655.png)

![Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2613665.png)